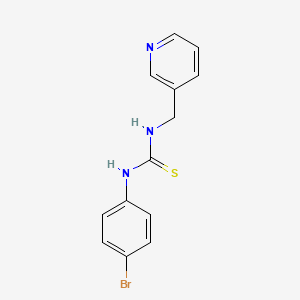
2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide, also known as MNA, is a chemical compound that has been extensively studied for its potential pharmacological properties. It belongs to the family of N-arylacetamides, which have been found to possess a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide has been extensively studied for its potential pharmacological properties. It has been found to possess analgesic, anti-inflammatory, and anticonvulsant effects in animal models. 2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide has also been investigated for its potential use as a treatment for neuropathic pain, epilepsy, and other neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide is not fully understood. However, it has been suggested that 2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide may act by modulating the activity of ion channels and receptors in the nervous system. In particular, 2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide has been found to interact with the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide has been found to produce a range of biochemical and physiological effects. In animal models, 2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide has been shown to reduce pain and inflammation, as well as to inhibit seizures. 2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide has also been found to modulate the activity of ion channels and receptors in the nervous system, which may contribute to its pharmacological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. However, there are also some limitations to the use of 2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide. One area of interest is the development of more selective TRPV1 channel modulators, which could have improved therapeutic potential for pain and inflammation. Another area of interest is the investigation of the potential use of 2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide and its potential off-target effects.
Métodos De Síntesis
2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methylacetophenone with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-11-5-7-12(8-6-11)9-15(18)16-13-3-2-4-14(10-13)17(19)20/h2-8,10H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRRQFGXLDUORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(cyclopentylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5703421.png)
![N-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5703425.png)
![1-methyl-4-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride](/img/structure/B5703426.png)


![N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide](/img/structure/B5703449.png)
![N-[3,5-bis(trifluoromethyl)phenyl]butanamide](/img/structure/B5703450.png)

![N-(2-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5703473.png)



![4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5703506.png)
![methyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5703514.png)